molecular formula C19H13BrF3NO2 B13033823 Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate

Cat. No.: B13033823
M. Wt: 424.2 g/mol
InChI Key: UPCYQPXMNATPDK-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a substituted quinoline derivative characterized by a bromo group at position 7, a methyl group at position 3, a 3-(trifluoromethyl)phenyl substituent at position 2, and a methyl ester at position 3. Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and catalysis due to their electronic properties and structural versatility . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent may influence reactivity in cross-coupling reactions or act as a halogen bond donor in molecular recognition .

Properties

Molecular Formula

C19H13BrF3NO2

Molecular Weight

424.2 g/mol

IUPAC Name

methyl 7-bromo-3-methyl-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C19H13BrF3NO2/c1-10-16(18(25)26-2)14-7-6-13(20)9-15(14)24-17(10)11-4-3-5-12(8-11)19(21,22)23/h3-9H,1-2H3

InChI Key

UPCYQPXMNATPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2)Br)N=C1C3=CC(=CC=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Quinoline Formation: The formation of the quinoline ring system through cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of azido-quinoline derivatives.

Scientific Research Applications

Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability due to the trifluoromethyl group.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, this compound is compared with five analogs (Table 1), focusing on substituent patterns, functional groups, and reported applications.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

CAS No. Compound Name Substituents (Position) Functional Group Structural Similarity
71082-51-4 7-(Trifluoromethyl)quinoline-3-carboxylic acid CF₃ (7), COOH (3) Carboxylic acid 0.77
1422284-64-7 Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CF₃ (6), OH (4), COOCH₃ (2) Methyl ester, hydroxyl 0.72
322-97-4 4-Hydroxy-7-(trifluoromethyl)quinoline CF₃ (7), OH (4) Hydroxyl 0.72
588702-65-2 3-(Trifluoromethyl)quinoline-4-carboxylic acid CF₃ (3), COOH (4) Carboxylic acid 0.70
590353-82-5 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid Cl (7), 3-OCH₃Ph (2), CH₃ (8), COOH (4) Carboxylic acid N/A
Target Compound Methyl 7-bromo-3-methyl-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate Br (7), CH₃ (3), 3-CF₃Ph (2), COOCH₃ (4) Methyl ester

Key Observations:

Substituent Positioning and Electronic Effects: The target compound’s 7-bromo group distinguishes it from analogs like 7-(trifluoromethyl)quinoline-3-carboxylic acid (CF₃ at position 7) and 590353-82-5 (Cl at position 7) . Bromine’s larger atomic radius may enhance steric effects compared to chlorine or trifluoromethyl groups. The methyl ester at position 4 contrasts with carboxylic acids (e.g., 71082-51-4, 588702-65-2), which are ionizable at physiological pH, affecting membrane permeability and bioavailability .

The 3-(trifluoromethyl)phenyl group in the target compound parallels DK-IV-22-1’s 4-(trifluoromethoxy)phenyl group, both contributing to enhanced receptor binding through hydrophobic interactions .

Synthetic Pathways: The synthesis of DK-IV-22-1 involves a bromo-quinoline intermediate (ethyl-7-bromo-4-chloro-quinoline-3-carboxylate) and a trifluoromethoxy-substituted phenylhydrazine, indicating that the target compound could be synthesized via analogous routes with modifications for esterification .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The trifluoromethyl group and methyl ester in the target compound likely increase logP compared to hydroxyl- or carboxylic acid-bearing analogs (e.g., 322-97-4, 71082-51-4), favoring blood-brain barrier penetration .
  • Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, whereas carboxylic acids (e.g., 588702-65-2) may exhibit longer half-lives in vivo .

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